molecular formula C5H8N4O B173227 1-methyl-1H-pyrazole-5-carbohydrazide CAS No. 197079-02-0

1-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B173227
CAS No.: 197079-02-0
M. Wt: 140.14 g/mol
InChI Key: VLWFAOHNVSOWJK-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a carbohydrazide group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-pyrazole-5-carbohydrazide can be synthesized through the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction typically involves the following steps:

    Cyclocondensation: Hydrazine reacts with a 1,3-dicarbonyl compound to form the pyrazole ring.

    Substitution: The methyl group is introduced at the 1-position through alkylation.

    Carbohydrazide Formation: The carbohydrazide group is introduced at the 5-position through a reaction with hydrazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the carbohydrazide group.

    Substitution: The methyl and carbohydrazide groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the methyl or carbohydrazide groups.

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carbohydrazide group offers versatility in chemical modifications and potential biological activities.

Properties

IUPAC Name

2-methylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-4(2-3-7-9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWFAOHNVSOWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427261
Record name 1-methyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197079-02-0
Record name 1-methyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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